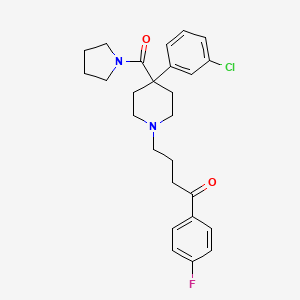

Haloperidide

Description

Properties

CAS No. |

2924-46-1 |

|---|---|

Molecular Formula |

C26H30ClFN2O2 |

Molecular Weight |

457.0 g/mol |

IUPAC Name |

4-[4-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C26H30ClFN2O2/c27-22-6-3-5-21(19-22)26(25(32)30-15-1-2-16-30)12-17-29(18-13-26)14-4-7-24(31)20-8-10-23(28)11-9-20/h3,5-6,8-11,19H,1-2,4,7,12-18H2 |

InChI Key |

KCDNYRPDKSGQCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |

Appearance |

Solid powder |

Other CAS No. |

2924-46-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Haloperidide; R 3201; R-3201; R3201; |

Origin of Product |

United States |

Foundational & Exploratory

Haloperidol's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the mechanism of action of haloperidol, a first-generation typical antipsychotic, with a specific focus on its interaction with the dopamine D2 receptor (D2R). Haloperidol's therapeutic efficacy in treating psychosis is primarily attributed to its potent antagonism of D2Rs, particularly within the brain's mesolimbic and mesocortical pathways.[1][2] This guide details the quantitative binding characteristics of haloperidol, elucidates its influence on downstream signaling cascades, presents methodologies for key experimental assays, and visualizes complex pathways and workflows to support advanced research and drug development.

Core Mechanism: High-Affinity D2 Receptor Antagonism

Haloperidol functions as a competitive antagonist at postsynaptic D2 receptors.[1] In psychotic conditions such as schizophrenia, an excess of dopaminergic activity in the mesolimbic pathway is a prevailing theory.[3] Haloperidol competitively blocks the binding of endogenous dopamine to D2Rs, thereby attenuating the excessive dopaminergic neurotransmission that underlies symptoms like hallucinations and delusions.[1]

A defining characteristic of haloperidol is its high-potency and tight binding to the D2 receptor, with dissociation constants (Kd) that are lower than that of dopamine itself. This strong binding affinity is responsible for its robust antipsychotic effects. Optimal clinical efficacy for antipsychotics is generally associated with a D2 receptor occupancy of 60% to 80%. However, this tight and prolonged binding, particularly in the nigrostriatal pathway, is also strongly linked to a higher incidence of extrapyramidal symptoms (EPS), such as tremors and rigidity. The rate at which an antipsychotic drug dissociates from the D2 receptor (koff) has been shown to account for 99% of the variation in its affinity, and this kinetic property is a key differentiator between typical and atypical antipsychotics.

Quantitative Data: Binding Affinity & Potency

The affinity and potency of haloperidol at the D2 receptor have been quantified through various in vitro and in vivo methods. The values can differ based on the experimental conditions, such as the radioligand used, tissue preparation, and specific receptor isoform.

| Parameter | Value (nM) | Radioligand/Method | Source Tissue/System | Citation |

| Ki (Inhibition Constant) | 0.89 | [3H]raclopride | CNS Receptors | |

| 0.66 - 2.84 | Not Specified | Not Specified | ||

| Kd (Dissociation Constant) | 7.42 ± 1.03 | [3H]haloperidol | Rat Striatum Membranes | |

| 0.25 ± 0.1 | [123I]IBZM SPECT | In vivo (Human) | ||

| IC50 (Half-maximal Inhibitory Conc.) | 0.16 - 0.7 | Not Specified | Not Specified | |

| 1.5 | [11C]NMSP PET | In vivo (Healthy Volunteers) | ||

| 4.5 | [11C]NMSP PET | In vivo (Psychosis Patients) |

Downstream Signaling Pathways

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. Haloperidol antagonizes dopamine-induced signaling in both cascades.

Canonical G Protein (Gi/o) Signaling

D2 receptors are coupled to the Gi/o family of inhibitory G proteins. When dopamine binds to the D2R, it activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP. Haloperidol blocks this entire sequence by preventing the initial binding of dopamine.

Non-Canonical β-Arrestin 2 Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), D2Rs can also recruit the scaffolding protein β-arrestin 2. This interaction initiates G protein-independent signaling cascades, such as the Akt/GSK-3β pathway, and is also involved in receptor desensitization and internalization. Studies have shown that all clinically effective antipsychotics, including haloperidol, potently antagonize the dopamine-induced recruitment of β-arrestin 2 to the D2 receptor. Interestingly, some evidence suggests haloperidol exhibits functional selectivity, being three- to fivefold more potent at inhibiting the β-arrestin 2 pathway compared to the G protein pathway.

References

A Technical Guide to the Dopamine Receptor Binding Affinity of Haloperidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol is a first-generation, high-potency typical antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor. However, its pharmacological profile is complex, involving interactions with various other dopamine receptor subtypes and additional neurotransmitter systems. This document provides an in-depth technical overview of Haloperidol's binding affinity for dopamine receptors, detailed experimental protocols for its characterization, and a review of the associated signaling pathways.

Quantitative Receptor Binding Profile of Haloperidol

The binding affinity of Haloperidol to various neurotransmitter receptors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The data presented below is a summary from multiple radioligand binding studies.

| Receptor Subtype | Kᵢ (nM) | Notes |

| Dopamine Receptors | ||

| Dopamine D₁ | 45 - 250 | Kᵢ value range for the butyrophenone class of drugs, to which Haloperidol belongs[1]. |

| Dopamine D₂ | 0.25 - 0.89 | Haloperidol exhibits very high affinity for the D₂ receptor, its primary therapeutic target[2][3]. |

| Dopamine D₃ | 4.6 | High affinity, though slightly lower than for the D₂ receptor[4]. |

| Dopamine D₄ | 10 | Moderate to high affinity[4]. |

| Dopamine D₅ | Not Widely Reported | Affinity for the D₅ receptor is not as extensively characterized in publicly available literature. |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 3600 | Low affinity. |

| 5-HT₂ₐ | 120 | Moderate affinity. |

| 5-HT₂𝒸 | 4700 | Low affinity. |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Haloperidol's binding affinity is predominantly achieved through in vitro radioligand competition binding assays. This method measures the ability of an unlabeled compound (the competitor, e.g., Haloperidol) to displace a radiolabeled ligand from its receptor.

Materials and Reagents

-

Cell Membranes: A source of the target receptor is required. This is typically derived from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express a specific human dopamine receptor subtype (e.g., D₂L). Alternatively, homogenized tissue from specific brain regions rich in the receptor of interest (e.g., rat striatum) can be used.

-

Radioligand: A high-affinity ligand for the receptor of interest, labeled with a radioisotope. Common choices for dopamine D₂-like receptors include [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: Haloperidol, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

-

Non-specific Binding Agent: A high concentration (e.g., 10 µM) of an unlabeled ligand, such as Butaclamol or Haloperidol itself, is used to determine the amount of radioligand that binds non-specifically to components other than the target receptor.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength, for example: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) are used to separate bound from unbound radioligand.

-

Scintillation Cocktail and Counter: A liquid scintillation cocktail is added to the filters to enable the detection of radioactive decay by a liquid scintillation counter.

Assay Procedure

The assay is typically conducted in a 96-well plate format with the following components added to the wells:

-

Total Binding Wells: Contain the assay buffer, cell membranes, and a fixed concentration of the radioligand (typically at or near its Kₔ value).

-

Non-specific Binding (NSB) Wells: Contain the assay buffer, cell membranes, the radioligand, and a high concentration of the non-specific agent.

-

Competition Wells: Contain the assay buffer, cell membranes, the radioligand, and varying concentrations of Haloperidol.

The plate is then incubated (e.g., for 60-90 minutes at room temperature) to allow the binding to reach equilibrium. The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove any unbound radioligand. After drying, the filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured by a liquid scintillation counter.

Data Analysis

The raw data, typically in counts per minute (CPM), is processed as follows:

-

Specific Binding is calculated by subtracting the average CPM from the NSB wells from the CPM of all other wells.

-

The percentage of specific binding is plotted against the logarithm of the Haloperidol concentration.

-

A sigmoidal competition curve is generated, and non-linear regression analysis is used to determine the IC₅₀ value (the concentration of Haloperidol that displaces 50% of the specific radioligand binding).

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Dopamine D₂ Receptor Signaling Pathway

Caption: Haloperidol blocks the D₂ receptor's inhibitory signaling.

Signaling Pathways Associated with Haloperidol Action

Haloperidol's primary mechanism of action is the blockade of the dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.

-

Canonical Gαi/o Pathway: In its resting state, the D₂ receptor is unbound. Upon binding of its endogenous ligand, dopamine, the receptor undergoes a conformational change that activates the associated Gαi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP). As cAMP is a critical second messenger that activates Protein Kinase A (PKA), its reduction leads to decreased PKA activity and subsequent alterations in the phosphorylation of numerous downstream targets, ultimately modulating neuronal excitability and gene expression.

-

Effect of Haloperidol: As a potent antagonist, Haloperidol binds to the D₂ receptor but does not activate it. Instead, it competitively blocks dopamine from binding. This blockade prevents the dopamine-induced inhibition of adenylyl cyclase. In neurons where there is a tonic level of dopaminergic activity, Haloperidol's action effectively "disinhibits" adenylyl cyclase, leading to an increase in cAMP levels and PKA activation. This increase in the cAMP/PKA signaling cascade is a key molecular event underlying both the therapeutic effects and some of the extrapyramidal side effects associated with Haloperidol.

-

β-Arrestin Pathway: Beyond the canonical G-protein pathway, D₂ receptor signaling also involves β-arrestins. Some studies suggest that Haloperidol may exhibit functional selectivity, potentially favoring one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment), although this is an area of ongoing research.

References

- 1. Affinity of neuroleptics for D1 receptor of human brain striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Haloperidol: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Haloperidol, a butyrophenone derivative, has been a cornerstone in the management of psychotic disorders for decades. Its clinical efficacy is intricately linked to its complex journey through the body—a process governed by its pharmacokinetic and metabolic profile. This in-depth technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of haloperidol, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic fate.

Pharmacokinetic Profile of Haloperidol

The pharmacokinetic properties of haloperidol exhibit significant interindividual variability, influenced by factors such as the route of administration, patient genetics, and concurrent medications. The following tables summarize key pharmacokinetic parameters for different administration routes in both healthy volunteers and patients with schizophrenia.

Table 1: Pharmacokinetic Parameters of Haloperidol Following Oral Administration

| Parameter | Healthy Volunteers | Patients with Schizophrenia | Citation |

| Bioavailability (%) | 60 - 70 | 60 - 65 | [1][2][3] |

| Tmax (hours) | 1.7 - 6.1 | 2 - 6 | [1][3] |

| Half-life (t½) (hours) | 14.5 - 36.7 | 18.1 | |

| Clearance (CL) | 41.34 - 335.80 L/h | 550 ± 133 ml/min (blood) |

Table 2: Pharmacokinetic Parameters of Haloperidol Following Intramuscular (IM) Administration

| Parameter | Healthy Volunteers | Patients with Schizophrenia | Citation |

| Bioavailability (%) | High | Higher than oral | |

| Tmax (minutes) | 20 | 33.8 | |

| Half-life (t½) (hours) | 20.7 | ~21 | |

| Tmax (depot) (days) | - | ~6 | |

| Half-life (depot) (weeks) | - | ~3 |

Table 3: Pharmacokinetic Parameters of Haloperidol Following Intravenous (IV) Administration

| Parameter | Healthy Volunteers | Patients with Schizophrenia | Citation |

| Bioavailability (%) | 100 | 100 | |

| Half-life (t½) (hours) | 14 - 26 | 18.8 | |

| Clearance (CL) | - | 21.71 L/h | |

| Volume of Distribution (Vdss) (L/kg) | - | 7.9 ± 2.5 |

Metabolism of Haloperidol: A Multi-Pathway Process

Haloperidol undergoes extensive hepatic metabolism, with only about 1% of the administered dose being excreted unchanged in the urine. The primary metabolic transformations involve three main pathways: glucuronidation, reduction of the butyrophenone carbonyl group, and oxidative N-dealkylation.

Major Metabolic Pathways

-

Glucuronidation: This is the most significant metabolic pathway, accounting for 50-60% of haloperidol's biotransformation. The process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT1A9, and UGT1A4 being the key isoforms involved.

-

Reduction: Approximately 23% of haloperidol metabolism occurs via the reduction of its ketone group to form reduced haloperidol (HPP+), an alcohol metabolite. This reaction is catalyzed by carbonyl reductase. Reduced haloperidol can be pharmacologically active and can also be re-oxidized back to the parent compound.

-

Oxidative N-dealkylation and Pyridinium Formation: This pathway accounts for the remaining 20-30% of haloperidol metabolism and is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the major isoform responsible for the N-dealkylation of haloperidol, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBAL). CYP3A4, along with CYP2D6 to a lesser extent, is also involved in the formation of a potentially neurotoxic pyridinium metabolite.

The following diagram illustrates the major metabolic pathways of haloperidol.

Experimental Protocols

The elucidation of haloperidol's pharmacokinetic and metabolic profile has been achieved through a variety of in vivo experimental designs and analytical techniques.

In Vivo Pharmacokinetic Study Design

A typical clinical trial to investigate the pharmacokinetics of haloperidol would involve the following steps:

Subject Selection: Studies often include both healthy volunteers and patients with schizophrenia to assess the influence of the disease state on pharmacokinetics. Key inclusion and exclusion criteria are established to ensure a homogenous study population.

Dosing Regimen: A single dose or multiple doses of haloperidol are administered via the desired route (oral, intramuscular, or intravenous). Washout periods are incorporated in crossover designs to prevent carry-over effects.

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug.

Analytical Methods for Quantification

The accurate quantification of haloperidol and its metabolites in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): This technique separates haloperidol and its metabolites from other plasma components based on their physicochemical properties. A common protocol involves:

-

Sample Preparation: Protein precipitation followed by liquid-liquid extraction to isolate the analytes from the plasma matrix.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of a buffer and an organic solvent.

-

Detection: UV detection at a specific wavelength is used to quantify the separated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity compared to HPLC.

-

Sample Preparation: Similar extraction methods as for HPLC are used.

-

Chromatographic Separation: An HPLC system is used to separate the analytes.

-

Mass Spectrometric Detection: The separated compounds are ionized and their mass-to-charge ratio is measured, allowing for highly specific and sensitive quantification.

Conclusion

The in vivo pharmacokinetics and metabolism of haloperidol are complex processes characterized by significant interindividual variability. A thorough understanding of its ADME profile is paramount for optimizing therapeutic regimens, minimizing adverse effects, and guiding the development of novel antipsychotic agents. The quantitative data, experimental methodologies, and metabolic pathways outlined in this guide provide a foundational resource for researchers and clinicians working with this important medication. Further research, particularly in pharmacogenomics, will continue to unravel the factors contributing to the variable response to haloperidol and pave the way for a more personalized approach to antipsychotic therapy.

References

Haloperidol's Dichotomous Impact: A Technical Guide to its Effects on Mesolimbic and Nigrostriatal Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the differential effects of haloperidol, a typical antipsychotic, on the mesolimbic and nigrostriatal dopamine pathways. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex signaling cascades to elucidate the neurobiological mechanisms underlying both the therapeutic actions and adverse effects of this widely studied drug.

Executive Summary

Haloperidol exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, its clinical profile is characterized by a critical dichotomy: the desired therapeutic effects are mediated by its action on the mesolimbic pathway, while its significant and often debilitating extrapyramidal side effects arise from its impact on the nigrostriatal pathway. This guide dissects this dual action by presenting a comprehensive overview of haloperidol's pharmacodynamics, neurochemical consequences, and the resultant physiological and behavioral outcomes.

Haloperidol's Interaction with Dopamine D2 Receptors

Haloperidol is a high-affinity antagonist of the D2 dopamine receptor. Its binding affinity (Ki) is in the low nanomolar range, indicating a potent interaction with its primary target. While haloperidol does not exhibit significant selectivity between D2 receptors in the mesolimbic and nigrostriatal pathways, the downstream consequences of this blockade are markedly different in these two circuits.

Quantitative Data: Receptor Binding and Occupancy

The following table summarizes the binding affinity of haloperidol for D2 receptors and the typical receptor occupancy levels observed at therapeutic doses.

| Parameter | Value | Notes |

| D2 Receptor Binding Affinity (Ki) | 0.66 - 2.84 nM | Varies depending on the radioligand and experimental conditions used.[1] |

| Striatal D2 Receptor Occupancy (Therapeutic Range) | 60% - 80% | Occupancy in this range is generally associated with antipsychotic efficacy. Higher occupancy is linked to an increased risk of extrapyramidal symptoms. |

| D2 Receptor Occupancy (10 mg/day Haloperidol) | Mean 64% (range 46-90%) | This dose is a common clinical dose for the treatment of psychosis. |

Neurochemical Consequences of D2 Receptor Blockade

Haloperidol's blockade of D2 autoreceptors, which normally inhibit dopamine synthesis and release, leads to an initial increase in dopamine turnover in both the mesolimbic and nigrostriatal pathways. However, chronic administration results in more complex and regionally distinct adaptations.

Acute Effects on Dopamine Dynamics

Acute administration of haloperidol leads to a rapid increase in the extracellular concentrations of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the nucleus accumbens (the primary terminal region of the mesolimbic pathway) and the dorsal striatum (the primary terminal region of the nigrostriatal pathway).

Chronic Effects on Dopamine Dynamics

Chronic exposure to haloperidol leads to a state of "depolarization block" in dopamine neurons, resulting in a decrease in basal dopamine release in both pathways.[2] However, the functional consequences and long-term adaptations differ significantly. In the nigrostriatal pathway, this can lead to a state of dopamine receptor supersensitivity, which is hypothesized to contribute to the development of tardive dyskinesia.

Quantitative Data: Dopamine and Metabolite Levels

The following table summarizes the quantitative changes in dopamine and its metabolites in the nucleus accumbens and striatum following acute and chronic haloperidol administration, as measured by in vivo microdialysis.

| Treatment | Brain Region | Dopamine (DA) | DOPAC | HVA |

| Acute Haloperidol (0.5 mg/kg, IP) | Nucleus Accumbens | Increased | Increased | Increased |

| Striatum | Increased | Increased | Increased | |

| Chronic Haloperidol (28 days, 0.5 mg/kg/day, IP) | Nucleus Accumbens | No significant change in basal levels | No significant change in basal levels | No significant change in basal levels |

| Striatum | Decreased basal turnover | Decreased basal turnover | Decreased basal turnover |

Note: The magnitude of change can vary depending on the specific experimental protocol and time point of measurement. The data presented is a qualitative summary of the general findings.[3]

Electrophysiological Effects on Dopamine Neurons

Haloperidol's D2 receptor blockade alters the firing patterns of dopamine neurons originating in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc), the respective origins of the mesolimbic and nigrostriatal pathways.

Acute Effects on Neuronal Firing

Acutely, haloperidol increases the number of spontaneously active dopamine neurons in both the VTA and SNc.[4] This is attributed to the blockade of inhibitory D2 autoreceptors on the soma and dendrites of these neurons.

Chronic Effects on Neuronal Firing

Chronic haloperidol administration leads to a dose-dependent decrease in the number of spontaneously active dopamine neurons in both the SNc and VTA, a phenomenon known as depolarization inactivation.[5]

Quantitative Data: Neuronal Firing Rates

The following table presents the effects of haloperidol on the firing rate of dopamine neurons in the VTA and SNc.

| Treatment | Brain Region | Effect on Firing Rate |

| Acute Haloperidol | VTA | Increased number of active neurons |

| SNc | Increased number of active neurons | |

| Chronic Haloperidol | VTA | Dose-dependent decrease in the number of active neurons |

| SNc | Dose-dependent decrease in the number of active neurons |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The blockade of D2 receptors by haloperidol initiates a cascade of intracellular signaling events, primarily in the D2-receptor-expressing medium spiny neurons of the indirect pathway in the striatum. This leads to the activation of downstream effectors that modulate gene expression and neuronal function.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental techniques used to study the effects of haloperidol.

References

- 1. Differential effect of acute and chronic haloperidol administration on dopamine turnover in rat nigrostriatal and retinal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic haloperidol decreases dopamine release in striatum and nucleus accumbens in vivo: depolarization block as a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects after repeated treatment with haloperidol, clozapine, thioridazine and tefludazine on SNC and VTA dopamine neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Haloperidol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of haloperidol and its principal metabolites. Haloperidol, a typical antipsychotic medication, undergoes extensive metabolism, leading to the formation of several compounds with distinct pharmacological and toxicological profiles. Understanding the in vitro characteristics of these metabolites is crucial for comprehending the overall therapeutic and adverse effects of haloperidol, as well as for predicting potential drug-drug interactions.

Overview of Haloperidol Metabolism

Haloperidol is primarily metabolized in the liver through three main pathways: reduction, oxidative N-dealkylation, and formation of pyridinium metabolites.[1] The key enzymes involved in its biotransformation include cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6, as well as carbonyl reductase.[1][2] Glucuronidation is another major route of haloperidol clearance.[1]

The principal metabolites include:

-

Reduced Haloperidol (HPP+ or RHAL): Formed by the reduction of the keto group of haloperidol. This metabolite can be oxidized back to the parent compound.[3]

-

4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP): A product of oxidative N-dealkylation.

-

Haloperidol Pyridinium Ion (HP+): A potentially neurotoxic metabolite.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of haloperidol and its metabolites for dopamine receptors and their inhibitory potential against key cytochrome P450 enzymes.

Table 1: Dopamine Receptor Binding Affinities (Ki)

| Compound | D1 Receptor Ki (µM) | D2 Receptor Ki (nM) |

| Haloperidol (HP) | 35.8 | 0.517 - 39.1 |

| Reduced Haloperidol (racemic) | Not widely reported | Not widely reported |

| Haloperidol Tetrahydropyridine (HPTP) | 54.9 | 329.8 |

| Haloperidol Pyridinium (HPP+) | Not widely reported | Not widely reported |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Cytochrome P450 Inhibition

| Compound | CYP2D6 Ki (µM) | CYP2D6 IC50 (µM) | CYP3A4 Inhibition |

| Haloperidol (HP) | 0.89 | 5.70 | Substrate and inhibitor |

| Reduced Haloperidol (racemic, RHAL) | 0.24 | 0.89 | Substrate and inhibitor of CYP2D6 |

| S(-)-Reduced Haloperidol | 0.11 | 0.44 | More potent inhibitor than R(+) enantiomer |

| R(+)-Reduced Haloperidol | 1.1 | 4.31 | |

| Haloperidol Pyridinium (HPP+) | 0.79 (noncompetitive) | 1.34 | Formed by CYP3A4/5 |

| 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | 20.9 | 40.4 |

Key Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of haloperidol and a simplified workflow for its characterization.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Dopamine D2 Receptor Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing dopamine D2 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Increasing concentrations of the test compound (e.g., haloperidol or its metabolites).

-

For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled spiperone or butaclamol).

-

A fixed concentration of [3H]-spiperone (typically at or near its Kd, e.g., 0.2-0.5 nM).

-

The membrane preparation (e.g., 50-100 µg of protein per well).

-

-

The total assay volume is typically 250-500 µL.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound [3H]-spiperone from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro CYP Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound for a specific CYP isoform (e.g., CYP2D6) using human liver microsomes.

Methodology:

-

Reagents and Solutions:

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Cofactor: NADPH regenerating system or NADPH solution.

-

Probe Substrate: A specific substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6).

-

Test Compound: Haloperidol or its metabolites, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known potent inhibitor for the CYP isoform (e.g., quinidine for CYP2D6).

-

Termination Solution: Cold acetonitrile, often containing an internal standard for LC-MS/MS analysis.

-

-

Assay Procedure:

-

Prepare a master mix containing HLM in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include vehicle control wells (solvent only) and positive control inhibitor wells.

-

Add the HLM master mix to each well.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH solution.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding the cold termination solution.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of metabolite formation in each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) using a four-parameter logistic model or other suitable non-linear regression analysis.

-

Conclusion

The in vitro characterization of haloperidol's metabolites reveals a complex pharmacological profile. While the parent drug exhibits high affinity for the D2 receptor, its metabolites have varying activities. Notably, reduced haloperidol and the pyridinium metabolite HPP+ are potent inhibitors of CYP2D6, suggesting a potential for drug-drug interactions. The formation of the potentially neurotoxic pyridinium metabolite, HPP+, primarily via CYP3A4, is a critical aspect of haloperidol's safety profile. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of haloperidol and to develop safer and more effective antipsychotic therapies.

References

Off-Label Applications of Haloperidol in Neurological Research: A Technical Guide

Introduction

Haloperidol, a potent, first-generation antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its primary mechanism of action involves the strong antagonism of dopamine D2 receptors within the mesolimbic and mesocortical pathways of the brain.[1][3][4] This blockade of dopaminergic neurotransmission is central to its therapeutic effects on the "positive" symptoms of psychosis, such as hallucinations and delusions.

Beyond its FDA-approved indications for schizophrenia, Tourette's syndrome, and severe behavioral disorders, Haloperidol is frequently utilized "off-label" to manage a variety of symptoms in other neurological and psychiatric conditions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core off-label applications of Haloperidol in neurological research, focusing on Huntington's disease, delirium, and agitation in dementia. It will detail the underlying mechanisms, summarize quantitative data from key clinical studies, outline experimental protocols, and visualize critical pathways and workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol's pharmacological activity is primarily attributed to its high-affinity antagonism of the dopamine D2 receptor. In conditions hypothesized to involve hyperdopaminergic states, such as psychosis, Haloperidol acts to normalize this overactivity. By binding to postsynaptic D2 receptors, it prevents dopamine from exerting its downstream effects. While its primary target is the D2 receptor, Haloperidol also exhibits some, albeit weaker, affinity for serotonin 5-HT2 and α1-adrenergic receptors. However, its potent D2 blockade is also responsible for its most significant side effects, particularly extrapyramidal symptoms (EPS), which result from dopamine receptor antagonism in the nigrostriatal pathway.

Caption: Dopamine D2 Receptor Antagonism by Haloperidol.

Off-Label Application: Management of Chorea in Huntington's Disease

Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. Chorea, the presence of involuntary, jerky movements, is a hallmark motor symptom. Haloperidol is one of the most commonly prescribed neuroleptics used off-label to suppress chorea. The therapeutic rationale is that the hyperkinetic movements in HD are related to an overactivity of the dopamine system, which Haloperidol's D2 antagonism can mitigate.

Quantitative Data Summary: Haloperidol for Huntington's Chorea

| Study | N | Dosage | Primary Outcome Measure | Results |

| Koller et al. | 13 | 2-80 mg/day | Abnormal Involuntary Movement Score (AIMS) | Mean AIMS score decreased from 21.2 to 8.5. |

| Girotti et al. | 18 | Not specified | Abnormal Involuntary Movement Score (AIMS) | Mean AIMS score reduced from 311.22 to 131.0. |

Experimental Protocol: Clinical Trial of Haloperidol for Huntington's Chorea

A typical clinical trial to investigate the efficacy of Haloperidol for chorea in HD would follow this structure:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

-

Participant Selection:

-

Inclusion Criteria: Genetically confirmed diagnosis of Huntington's disease, presence of moderate to severe chorea (e.g., a score >10 on the Unified Huntington's Disease Rating Scale - Total Motor Score chorea subscale), stable on other medications for at least 30 days.

-

Exclusion Criteria: Known hypersensitivity to Haloperidol, diagnosis of Parkinson's disease, history of neuroleptic malignant syndrome, use of other dopamine-blocking agents.

-

-

Intervention:

-

Phase 1 (6 weeks): Participants are randomized to receive either Haloperidol or a matching placebo. Dosing starts low (e.g., 0.5 mg twice daily) and is gradually titrated upwards every 3-5 days based on efficacy and tolerability to a maximum of 6-8 mg per day.

-

Washout Period (2 weeks): All study medication is discontinued.

-

Phase 2 (6 weeks): Participants cross over to the alternate treatment arm.

-

-

Outcome Measures:

-

Primary: Change from baseline in the UHDRS-TMS chorea score.

-

Secondary: Change in total AIMS score, Clinical Global Impression of Change (CGI-C), and safety assessments including the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale for extrapyramidal symptoms.

-

-

Data Analysis: A mixed-effects model would be used to compare the change in chorea scores between the Haloperidol and placebo treatment periods, accounting for the crossover design.

Caption: Generic Clinical Trial Workflow for Off-Label Haloperidol Use.

Off-Label Application: Management of Delirium

Delirium is an acute disturbance in attention, awareness, and cognition, commonly encountered in hospital and intensive care unit (ICU) settings. Haloperidol has been widely used off-label to manage the symptoms of delirium, particularly agitation and psychosis. However, its efficacy is a subject of considerable debate in the scientific community.

Quantitative Data Summary: Haloperidol for Delirium

Recent large-scale studies have challenged the routine use of Haloperidol for delirium, finding no significant benefit over placebo for primary outcomes like delirium duration or mortality.

| Study | N | Patient Population | Intervention | Primary Outcome | Key Finding |

| Andersen-Ranberg et al. (2023) | 987 | ICU patients with delirium | Haloperidol (IV, max 20mg/day) vs. Placebo | Days alive and out of hospital at 90 days | No significant difference (35.8 days vs. 32.9 days). |

| Girard et al. (2018) | 566 | ICU patients with delirium | Haloperidol (IV, max 20mg/day) vs. Placebo | Delirium/coma-free days | No significant difference. |

| Wang et al. (Meta-analysis, 2018) | 1,734 | Surgical patients (prophylaxis) | Haloperidol (≥5 mg/d) vs. Placebo | Incidence of delirium | High dose may reduce delirium incidence (RR 0.50). |

Experimental Protocol: Clinical Trial of Haloperidol for ICU Delirium

A representative protocol for a trial investigating Haloperidol for delirium in the ICU:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participant Selection:

-

Inclusion Criteria: Adult patients admitted to the ICU, diagnosis of delirium confirmed by a validated screening tool (e.g., Confusion Assessment Method for the ICU - CAM-ICU), expected to stay in the ICU for >24 hours.

-

Exclusion Criteria: Coma, severe dementia, Parkinson's disease, known allergy to Haloperidol, pregnancy, QTc interval > 500 ms.

-

-

Intervention:

-

Participants are randomized to receive either intravenous Haloperidol or a placebo (e.g., 0.9% saline).

-

A typical dosing regimen might be 2.5 mg every 8 hours, with additional as-needed doses for severe agitation, up to a maximum daily dose of 20 mg. The intervention continues as long as the patient has delirium.

-

-

Outcome Measures:

-

Primary: Number of days alive and out of the hospital at a 90-day follow-up.

-

Secondary: Delirium duration, number of delirium-free and coma-free days, mortality at 28 and 90 days, ICU and hospital length of stay, and incidence of serious adverse reactions.

-

-

Data Analysis: The primary outcome would be analyzed using a regression model, adjusted for baseline covariates. Secondary outcomes would be compared using appropriate statistical tests (e.g., t-tests for continuous data, chi-square for categorical data).

Off-Label Application: Management of Agitation in Dementia

Agitation and aggression are common and distressing behavioral symptoms in patients with dementia. Haloperidol is often used off-label for the short-term management of severe agitation, particularly aggression. However, its use is controversial due to a modest effect size and a significant risk of severe adverse effects, including an increased risk of mortality in elderly patients with dementia-related psychosis.

Quantitative Data Summary: Haloperidol for Agitation in Dementia

Systematic reviews and meta-analyses have generally concluded that while Haloperidol may offer a small benefit in reducing aggression, it does not significantly improve overall agitation and is associated with a high rate of side effects.

| Study/Review | N | Intervention | Outcome Measure | Key Finding |

| Lonergan et al. (Cochrane Review) | 5 RCTs (N=856) | Haloperidol vs. Placebo | Aggression/Agitation Scales | Statistically significant but not clinically meaningful effect on aggression; no significant improvement in overall agitation. |

| Devanand et al. (1998) | 60 | Haloperidol (2-3 mg/day) vs. Placebo | BPRS Psychosis Factor | Standard-dose Haloperidol was superior to placebo for psychosis and psychomotor agitation. |

| Lonergan et al. (Systematic Review) | 5 RCTs | Haloperidol vs. Placebo | Adverse Events (Extrapyramidal Symptoms) | Increased risk of EPS (Odds Ratio = 2.34). |

Experimental Protocol: Clinical Trial of Haloperidol for Agitation in Dementia

A protocol to assess Haloperidol for aggression in Alzheimer's disease:

-

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participant Selection:

-

Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease, significant psychosis or disruptive behaviors (e.g., aggression, agitation) that are a source of distress to the patient or caregiver, Mini-Mental State Examination (MMSE) score between 5 and 20.

-

Exclusion Criteria: Primary psychiatric diagnosis other than dementia, delirium, history of severe extrapyramidal symptoms.

-

-

Intervention:

-

Participants are randomized to receive a fixed or flexible dose of oral Haloperidol (e.g., target 2-3 mg/day) or a matching placebo.

-

Treatment starts at 0.5 mg/day and is titrated up over the first week to the target dose as tolerated.

-

-

Outcome Measures:

-

Primary: Change from baseline on the aggression subscale of the Cohen-Mansfield Agitation Inventory (CMAI) or the Brief Psychiatric Rating Scale (BPRS) psychosis factor.

-

Secondary: Overall response rate, CGI-C score, and safety assessments focusing on EPS (using the Simpson-Angus Scale), somnolence, and gait disturbance.

-

-

Data Analysis: An analysis of covariance (ANCOVA) would be used to compare the change in outcome scores between groups at the end of the treatment period, with the baseline score as a covariate.

Caption: Logical Relationship of Haloperidol's Mechanism to Off-Label Uses.

Conclusion and Future Research Directions

Haloperidol remains a significant tool in the clinical armamentarium, with its off-label applications extending into the management of several challenging neurological conditions. Its use in Huntington's chorea is supported by clinical experience and smaller studies showing a reduction in involuntary movements. Conversely, its role in delirium and agitation in dementia is far more contentious. Large-scale, high-quality randomized controlled trials have largely failed to demonstrate a clear benefit for delirium, and its use in dementia is limited by a narrow therapeutic window and a high risk of severe adverse effects, including increased mortality.

For researchers and drug development professionals, the off-label use of Haloperidol underscores a critical unmet need for safer and more effective treatments for these symptoms. Future research should focus on:

-

Identifying biomarkers to predict which patients might respond favorably to Haloperidol, minimizing exposure for non-responders.

-

Conducting well-designed trials to clarify the risk-benefit profile in specific subtypes of delirium.

-

Developing novel therapeutic agents that can modulate the dopaminergic system with greater specificity and fewer off-target effects, thereby reducing the burden of extrapyramidal symptoms and other serious adverse events.

This guide highlights that while Haloperidol's mechanism is well-understood, its clinical application in off-label neurological research requires careful consideration of the evidence, rigorous experimental design, and a constant re-evaluation of its place in therapy as new data emerges.

References

The Cellular Gauntlet: An In-depth Technical Guide to the Neuronal Effects of Haloperidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol, a typical antipsychotic medication, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor.[1] However, the pharmacological actions of haloperidol extend far beyond this primary mechanism, inducing a complex and multifaceted cascade of cellular events within the central nervous system. This technical guide provides a comprehensive overview of the cellular effects of haloperidol on neuronal cultures, offering a detailed examination of the molecular pathways, quantitative outcomes, and experimental methodologies reported in the scientific literature. Understanding these intricate cellular responses is paramount for the development of novel antipsychotics with improved efficacy and reduced side-effect profiles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of haloperidol on neuronal cultures.

Table 1: Cytotoxicity and Apoptosis

| Parameter | Cell Type | Haloperidol Concentration | Effect | Reference |

| IC50 | Rat primary cortical neurons | 35 µM | 50% inhibition of cell viability | [2] |

| IC50 | Mouse hippocampal HT-22 cells | 45 µM | 50% inhibition of cell viability | [2] |

| Neuronal Death | Cortical cell cultures | 10-100 µM (24h) | Dose-dependent neuronal death | [3][4] |

| Caspase-3 Activity | - | - | Increased | |

| Bcl-XS Expression | PC12 and N2a cells | - | Linked to haloperidol-induced apoptosis | |

| Metabolic Activity | Human SH-SY5Y cells | 25 and 50 µg/ml (24h) | Significant decrease |

Table 2: Oxidative Stress

| Parameter | Cell Type | Haloperidol Concentration | Effect | Reference |

| Reactive Oxygen Species (ROS) | Rat primary cortical neurons and HT-22 cells | - | Six-fold increase | |

| Glutathione (GSH) | Rat primary cortical neurons and HT-22 cells | - | Decrease | |

| Mitochondrial Complex I Activity | Mouse brain slices | 10 nM | Time- and concentration-dependent inhibition | |

| Mitochondrial ROS | SH-SY5Y cells | - | Significantly increased |

Table 3: Neurite Outgrowth

| Parameter | Cell Type | Haloperidol Concentration | Effect | Reference |

| Neurite Length | SH-SY5Y cells | 1, 10, and 50 µM (24h) | Dose-dependent reduction | |

| Neurite Length | Primary striatal neurons | 10 µM (24h) | Decreased | |

| Neurite Outgrowth | Human iPSC-derived NPCs | 10 ng/mL | Enhanced neurite formation |

Table 4: Intracellular Calcium and Ion Channels

| Parameter | Cell Type | Haloperidol Concentration | Effect | Reference |

| Intracellular Free Ca2+ ([Ca2+]i) | Fura-2 loaded cultured rat hippocampal neurons | IC50 of 7.8 ± 0.5 µM | Attenuated K+-evoked rise | |

| Whole-cell Ba2+ currents (IBa) | Voltage-clamped mouse hippocampal neurons | IC50 of 15.6 ± 1.1 µM | Reduced | |

| 5-HT3 Receptor-mediated Currents | NCB-20 cells | - | Non-competitive antagonist |

Table 5: Gene and Protein Expression

| Parameter | Cell Type | Haloperidol Concentration | Effect | Reference |

| c-Jun-NH2-terminal protein kinase (JNK) | Cortical neurons | 30 µM | Activated within 1h | |

| p38 mitogen-activated protein kinase (MAPK) | Cortical neurons | 30 µM | Activated within 1h | |

| Global DNA Methylation | SK-N-SH cells | 10µM (24h) | Increased | |

| DNMT1, DNMT3A, DNMT3B, MBD2 | SK-N-SH cells | 10µM (24h) | Increased expression | |

| miR-29b | SK-N-SH cells | 10µM (24h) | Down-regulated | |

| cFos, Arc, Zif268 | Mouse striatum | 0.5 mg/kg, ip | Increased immunoreactive neurons | |

| Neuropeptide Y (NPY) | SH-SY5Y and primary striatal neurons | 10 µM | Decreased expression |

Signaling Pathways and Cellular Processes

Haloperidol instigates a broad range of changes in intracellular signaling cascades, ultimately impacting neuronal survival, morphology, and function.

Apoptotic Signaling

Haloperidol is a known inducer of apoptosis in neuronal cultures. This process is characterized by cell body shrinkage, nuclear chromatin condensation, and DNA fragmentation. Key signaling pathways implicated in haloperidol-induced apoptosis include the activation of c-Jun-NH2-terminal protein kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The activation of these kinases can be prevented by protein synthesis inhibitors and insulin. Furthermore, the pro-apoptotic protein Bcl-XS has been linked to haloperidol-induced apoptosis through its interaction with the voltage-dependent anion channel (VDAC) on the mitochondria.

Caption: Haloperidol-induced apoptotic signaling cascade.

Oxidative Stress and Mitochondrial Dysfunction

A significant cellular effect of haloperidol is the induction of oxidative stress, characterized by a substantial increase in reactive oxygen species (ROS). This is accompanied by a depletion of the endogenous antioxidant glutathione (GSH). Mitochondria are a primary source of this ROS production. Haloperidol has been shown to inhibit mitochondrial complex I, a key component of the electron transport chain. This mitochondrial dysfunction can lead to an increase in intracellular calcium levels, further exacerbating cellular stress and contributing to cell death.

Caption: Haloperidol-induced oxidative stress and mitochondrial dysfunction.

Autophagy Modulation

Haloperidol has a complex and somewhat paradoxical effect on autophagy, the cellular process of degrading and recycling damaged components. While some studies show an increase in autophagosomes following treatment, further investigation reveals that haloperidol can impair the fusion of autophagosomes with lysosomes, leading to a dysfunctional autophagic process. This blockage of autophagolysosome formation can contribute to neuronal toxicity. However, other evidence suggests that in certain contexts, haloperidol can inhibit autophagy, which may have therapeutic implications in diseases like multiple sclerosis.

Caption: Haloperidol's impact on the autophagy pathway.

Effects on Neuronal Morphology and Synaptic Plasticity

Haloperidol exerts significant influence on the physical structure of neurons. In vitro studies have demonstrated a dose-dependent reduction in neurite length in both SH-SY5Y cells and primary striatal neurons. Conversely, at lower concentrations, haloperidol has been shown to enhance neurite formation in human iPSC-derived neural progenitor cells. Chronic in vivo treatment with haloperidol has been associated with an increase in the number of synaptic boutons and dendritic spines, suggesting an enhancement of neuronal growth and synaptic plasticity. These structural changes are likely underpinned by alterations in gene expression related to synaptic proteins.

Gene Expression and Epigenetic Modifications

The cellular effects of haloperidol are also mediated by changes in gene expression. Haloperidol has been shown to induce the expression of immediate early genes such as cFos, Arc, and Zif268 in the striatum. Furthermore, it can induce epigenetic modifications, including an increase in global DNA methylation. This is associated with the increased expression of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and Methyl-CpG-binding domain protein 2 (MBD2). Haloperidol also down-regulates the expression of miR-29b, a microRNA that targets epigenetic modifiers.

Experimental Protocols

A variety of experimental techniques are employed to investigate the cellular effects of haloperidol. Below are generalized protocols for some of the key assays.

Cell Viability and Cytotoxicity Assays

-

MTT/MTS Assay:

-

Seed neuronal cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of haloperidol for the desired duration (e.g., 24 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

LDH Assay:

-

Culture neuronal cells and treat with haloperidol as described above.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.

-

Apoptosis Assays

-

Caspase-3 Activity Assay:

-

Lyse haloperidol-treated and control cells.

-

Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance to quantify caspase-3 activity.

-

-

TUNEL Staining:

-

Fix and permeabilize cells grown on coverslips.

-

Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Wash the cells and counterstain with a nuclear dye (e.g., DAPI).

-

Visualize apoptotic cells with fragmented DNA using fluorescence microscopy.

-

Oxidative Stress Measurement

-

ROS Detection:

-

Load cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Treat the cells with haloperidol.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader or microscope.

-

Western Blotting for Protein Expression

-

Lyse cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p38, JNK, LC3-II).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Neurite Outgrowth Analysis

-

Culture neuronal cells on a suitable substrate.

-

Treat with haloperidol at various concentrations.

-

After the desired incubation period, fix the cells.

-

Stain the cells with a neuronal marker (e.g., β-III tubulin or MAP2).

-

Capture images using a microscope.

-

Quantify neurite length and branching using image analysis software.

Caption: General experimental workflow for studying haloperidol's effects.

Conclusion

The cellular effects of haloperidol on neuronal cultures are extensive and complex, impacting a wide array of fundamental processes from cell survival and morphology to gene expression and intracellular signaling. While its primary therapeutic action is through dopamine D2 receptor antagonism, this in-depth guide highlights the numerous "off-target" effects that likely contribute to both its therapeutic efficacy and its adverse side-effect profile. A thorough understanding of these cellular and molecular mechanisms is crucial for the rational design of next-generation antipsychotics that can offer improved clinical outcomes with greater patient safety. Future research should continue to dissect these intricate pathways to identify novel therapeutic targets for the treatment of psychotic disorders.

References

- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 2. Induction of reactive oxygen species in neurons by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haloperidol-induced neuronal apoptosis: role of p38 and c-Jun-NH(2)-terminal protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

A Technical Guide to the Lipophilicity and Bioavailability of Haloperidol Formulations

Introduction: Haloperidol is a potent, first-generation (typical) antipsychotic agent widely utilized in the management of schizophrenia, acute psychosis, and Tourette's syndrome.[1][2] As a butyrophenone derivative, its therapeutic efficacy is intrinsically linked to its ability to antagonize dopamine D2 receptors within the central nervous system, particularly in the mesolimbic and mesocortical pathways.[3][4] The clinical application of haloperidol is diverse, supported by its availability in various formulations, including oral tablets, immediate-release intramuscular injections, and long-acting intramuscular depot preparations.[1]

The physicochemical properties of a drug, specifically its lipophilicity, and its pharmacokinetic profile, defined by its bioavailability, are critical determinants of its absorption, distribution, onset, and duration of action. This guide provides a detailed technical examination of the relationship between lipophilicity and bioavailability across different haloperidol formulations, intended for researchers, scientists, and drug development professionals.

Lipophilicity of Haloperidol

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial attribute for drugs targeting the central nervous system. It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). Haloperidol is characterized as a highly lipophilic compound, a property that facilitates its passage across the blood-brain barrier to engage with its target dopamine receptors. This high lipophilicity contributes to its large apparent volume of distribution and significant concentration in brain tissue, which can be 10 to 30 times higher than in serum.

The long-acting depot formulation, haloperidol decanoate, is an ester prodrug. The addition of the C10 decanoic acid chain significantly increases the molecule's lipophilicity. When injected into muscle tissue in a sesame oil vehicle, this high lipophilicity results in the slow release of the drug from the oily depot into the systemic circulation, where it is subsequently hydrolyzed to active haloperidol.

Experimental Protocols for Determining Lipophilicity

Accurate determination of lipophilicity is fundamental in drug development. The two primary methods employed are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard): This classic equilibrium-based method directly measures the partition coefficient of a compound between two immiscible phases, typically n-octanol and water (or a buffer at a specific pH for LogD).

-

Protocol:

-

A known quantity of the compound (e.g., haloperidol) is dissolved in a biphasic system of pre-saturated n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

The mixture is agitated vigorously (shaken) for a predetermined period to ensure equilibrium is reached.

-

The mixture is allowed to stand until the two phases completely separate.

-

Aliquots are carefully removed from both the n-octanol and aqueous phases.

-

The concentration of the compound in each aliquot is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The partition coefficient (P or D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The value is then expressed as its base-10 logarithm (LogP or LogD).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used, high-throughput alternative to the shake-flask method. It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

-

Protocol:

-

System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: A series of standard compounds with known LogP values are injected into the system to create a calibration curve by plotting their retention times (or capacity factors, k') against their LogP values.

-

Sample Analysis: A solution of the test compound (haloperidol) is injected into the HPLC system under the same isocratic conditions.

-

Data Acquisition: The retention time (t_R) of the compound is measured. The dead time (t_0), the retention time of an unretained compound, is also determined.

-

Calculation: The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0. The LogP of the test compound is then interpolated from the calibration curve using its calculated capacity factor.

-

Bioavailability of Haloperidol Formulations

Bioavailability refers to the rate and extent to which the active ingredient of a drug product is absorbed and becomes available at the site of action. For systemically acting drugs like haloperidol, it is typically measured as the fraction of an administered dose that reaches the systemic circulation. Key pharmacokinetic parameters used to assess bioavailability include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Haloperidol is available in several formulations, each with a distinct bioavailability and pharmacokinetic profile tailored to different clinical scenarios.

-

Oral Formulations (Tablets and Concentrate): Oral haloperidol is well-absorbed from the gastrointestinal tract, but it undergoes significant first-pass metabolism in the liver. This reduces its oral bioavailability to a range of 60% to 70%.

-

Intramuscular (IM) Haloperidol Lactate: This short-acting formulation is used for the rapid control of acute agitation. Bypassing first-pass metabolism, its bioavailability is higher than the oral route.

-

Intramuscular (IM) Haloperidol Decanoate: This long-acting depot formulation ensures medication adherence in patients with chronic schizophrenia. The drug is slowly released from the injection site, resulting in sustained plasma concentrations over several weeks.

-

Intravenous (IV) Haloperidol Lactate (Off-Label): When administered intravenously, haloperidol has a bioavailability of 100% by definition, with an immediate onset of action.

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for the different formulations of haloperidol.

| Formulation | Bioavailability (%) | Tmax (Time to Peak Concentration) | Apparent Half-Life (t½) |

| Oral | 60 - 70% | 2 - 6 hours | 14.5 - 36.7 hours |

| IM (Lactate) | >70% (higher than oral) | ~20 minutes | ~21 hours |

| IM (Decanoate) | 100% (slow release) | ~6 days | ~3 weeks |

| IV (Lactate) | 100% | Seconds (Immediate) | 14 - 26 hours |

Experimental Protocols for Determining Bioavailability

Bioavailability is determined through in vivo studies, typically in healthy volunteers or the target patient population. A common approach is a randomized, crossover study design.

-

Protocol:

-

Subject Recruitment: A cohort of subjects (e.g., healthy male volunteers or stabilized schizophrenic patients) is selected based on inclusion/exclusion criteria.

-

Study Design: A crossover design is often used where each subject receives different formulations in separate study periods, with a washout period in between to eliminate the drug from the system. For example, a subject might receive the oral tablet in the first period and the intramuscular injection in the second.

-

Drug Administration: A standardized dose of the haloperidol formulation is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected from each subject at predefined time points over a specified duration (e.g., up to 96 hours for oral formulations). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Analysis: The collected blood samples are centrifuged to separate the plasma. The concentration of haloperidol (and sometimes its active metabolite, reduced haloperidol) in the plasma is quantified using a validated analytical method, most commonly HPLC with UV or mass spectrometry detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is plotted. Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from this curve using non-compartmental or compartmental analysis. Bioavailability is then assessed by comparing these parameters between different formulations.

-

Signaling Pathways and Metabolism

Haloperidol's primary therapeutic action is the blockade of dopamine D2 receptors in the brain's dopaminergic pathways. Its antipsychotic effects are attributed to actions on the mesolimbic and mesocortical pathways. However, its blockade of D2 receptors in other pathways is responsible for its side-effect profile:

-

Nigrostriatal Pathway: Blockade here can lead to extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.

-

Tuberoinfundibular Pathway: D2 blockade increases prolactin release, potentially causing hyperprolactinemia.

Haloperidol is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine. The primary metabolic pathways are:

-

Glucuronidation: This is the main metabolic route, accounting for 50-60% of biotransformation, catalyzed by UGT enzymes (UGT2B7, UGT1A9, UGT1A4).

-

Reduction: The ketone group of haloperidol is reduced to form reduced haloperidol, an active metabolite. This accounts for about 23-25% of metabolism.

-

Oxidative N-dealkylation: This pathway is mediated by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2D6, and accounts for the remaining 20-30% of metabolism.

Visualizations

Caption: Workflow for a typical crossover bioavailability study.

References

Methodological & Application

Application Notes and Protocols for Administering Haloperidol in Rodent Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of haloperidol in widely used rodent models of psychosis. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of antipsychotic compounds.

Introduction to Haloperidol in Psychosis Research

Haloperidol is a typical antipsychotic medication that primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] Its ability to block these receptors in the brain's mesolimbic pathway is thought to underlie its efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions.[1] In preclinical research, haloperidol is frequently used as a reference compound to validate new antipsychotic drugs in various rodent models that mimic aspects of human psychosis. These models are crucial for understanding the neurobiology of psychosis and for the initial screening of novel therapeutic agents.

Pharmacokinetics of Haloperidol in Rodents

Understanding the pharmacokinetic profile of haloperidol in rodents is essential for designing effective dosing regimens.

-

Absorption and Distribution : Following administration, haloperidol is readily absorbed and distributed. In mice, maximal serum levels are observed within 2 minutes of subcutaneous injection, with peak brain concentrations occurring after 15 minutes. Haloperidol accumulates in the brain at concentrations up to 40 times higher than in the serum.

-

Metabolism and Elimination : Haloperidol is metabolized in the liver. In rats, the terminal half-life of haloperidol is approximately 1.5 hours following intravenous administration. In mice, the elimination from both serum and brain is biphasic, with a faster initial decline followed by a slower terminal phase.

Rodent Models of Psychosis

Several pharmacological models are employed to induce psychosis-like behaviors in rodents. Haloperidol is effective in attenuating the behavioral abnormalities in these models.

-

Amphetamine-Induced Hyperlocomotion : Amphetamine increases dopamine release, leading to hyperlocomotion and stereotyped behaviors in rodents, which are considered analogous to the positive symptoms of psychosis. Haloperidol effectively reverses this hyperlocomotion.

-

Phencyclidine (PCP) and MK-801-Induced Models : PCP and MK-801 are non-competitive NMDA receptor antagonists that induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits. These models are based on the glutamate hypofunction hypothesis of schizophrenia. Haloperidol can mitigate some of the behavioral disruptions, particularly hyperlocomotion, induced by these agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol assesses the ability of haloperidol to reverse hyperlocomotion induced by amphetamine.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Haloperidol (dissolved in a vehicle of saline with a few drops of glacial acetic acid, then pH adjusted)

-

d-amphetamine sulfate (dissolved in 0.9% saline)

-

Vehicle solution

-

Open field activity chambers equipped with infrared beams

Procedure:

-

Habituation: Acclimate the rats to the open field chambers for 30-60 minutes for at least 3 consecutive days prior to the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration:

-

Administer haloperidol (e.g., 0.05, 0.1, 0.2 mg/kg) or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.

-

30 minutes after haloperidol/vehicle administration, inject d-amphetamine (e.g., 0.5-1.5 mg/kg, SC or IP).

-

-

Behavioral Assessment:

-

Immediately after the amphetamine injection, place the rats in the open field chambers.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for 60-90 minutes.

-

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of haloperidol across different dose groups against the vehicle-treated control group.

MK-801-Induced Psychosis Model in Mice

This protocol evaluates the effect of haloperidol on behavioral abnormalities induced by the NMDA receptor antagonist MK-801.

Materials:

-

Male C57BL/6 mice (25-30g)

-

Haloperidol

-

MK-801 (dizocilpine)

-

Vehicle solution

-

Activity monitoring cages

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer haloperidol (e.g., 0.1, 0.5, 1.0 mg/kg, IP) or vehicle.

-

30 minutes later, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP).

-

-

Behavioral Testing:

-

Immediately after MK-801 injection, place the mice in the activity chambers.

-

Measure locomotor activity for a period of 60-120 minutes.

-

-